2,2-dichloroacetic acid

Catalog No.
S1938113
CAS No.
286367-78-0
M.F
C2H2Cl2O2
M. Wt
129.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dichloroacetic acid

CAS Number

286367-78-0

Product Name

2,2-dichloroacetic acid

IUPAC Name

2,2-dichloroacetic acid

Molecular Formula

C2H2Cl2O2

Molecular Weight

129.93 g/mol

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1

InChI Key

JXTHNDFMNIQAHM-OUBTZVSYSA-N

SMILES

C(C(=O)O)(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Isomeric SMILES

[13CH](C(=O)O)(Cl)Cl

Metabolic Tracing

One primary application of DCA-2-13C is in metabolic tracing experiments. These studies aim to understand the pathways and transformations that a specific molecule undergoes within an organism. By administering DCA-2-13C to cells, tissues, or whole organisms, researchers can track the incorporation of the labeled carbon atom into downstream metabolites. By analyzing the isotopic abundance of these metabolites using techniques like mass spectrometry, scientists can elucidate the metabolic fate of DCA and identify the enzymes involved in its breakdown [].

Here's an example: DCA is being investigated for its potential anti-cancer properties. Using DCA-2-13C, researchers can track how cancer cells metabolize the compound and identify potential mechanisms by which it exerts its effects [].

Mechanistic Studies

DCA-2-13C can also be employed in mechanistic studies to investigate the interaction of DCA with specific enzymes or cellular processes. The isotopic label allows researchers to distinguish between DCA and its metabolites, facilitating a more precise understanding of how the molecule functions.

For instance, DCA is known to inhibit pyruvate dehydrogenase (PDH), an enzyme crucial for energy production in cells. By using DCA-2-13C and monitoring the effect on PDH activity, researchers can gain insights into the mechanism of this inhibition and its potential consequences for cellular metabolism [].

2,2-Dichloroacetic acid is an organochlorine compound with the molecular formula C2H2Cl2O2C_2H_2Cl_2O_2 and a molecular weight of 128.94 g/mol. It is characterized by two chlorine atoms replacing hydrogen atoms in the acetic acid structure, specifically at the second carbon position. This compound appears as a colorless liquid and is miscible in water, ethanol, and diethyl ether. The melting point ranges from 9 to 11 °C, while the boiling point is approximately 194 °C .

2,2-Dichloroacetic acid is known for its corrosive properties, particularly towards metals and biological tissues. It has a pKa of approximately 1.35, making it a strong organic acid that fully dissociates in aqueous solutions to form dichloroacetate ions .

  • Inhibition of pyruvate dehydrogenase: This enzyme plays a crucial role in cellular energy production. DCA may inhibit it, potentially impacting cancer cell metabolism.
  • Induction of apoptosis: DCA might trigger programmed cell death in cancer cells.
  • Toxicity: DCA is considered moderately toxic and can cause irritation to skin, eyes, and respiratory system.
  • Flammability: Not highly flammable but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: Can react with strong bases and oxidizers [].
  • Data source: [, ]

The chemical behavior of 2,2-dichloroacetic acid is typical for halogenated organic acids. It acts as an alkylating agent and can undergo various reactions, including:

  • Formation of Esters: It readily reacts with alcohols to form esters.
  • Dechlorination Reactions: Under certain conditions, it can be converted to monochloroacetic acid through reductive dechlorination.
  • Hydrolysis: It can hydrolyze to produce acetic acid and hydrochloric acid when reacted with water or steam .

2,2-Dichloroacetic acid has garnered attention for its potential biological activities:

  • Cancer Research: Studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial metabolic pathways. Notably, it has shown effectiveness against glioblastoma cells by depolarizing their mitochondria .
  • Metabolic Effects: The compound influences metabolic pathways by shifting energy production from glycolysis to mitochondrial oxidative phosphorylation, which can increase reactive oxygen species in tumor cells .
  • Neuropathy: Clinical trials have reported neuropathic side effects associated with its use, although the exact mechanisms remain unclear .

The synthesis of 2,2-dichloroacetic acid can be achieved through several methods:

  • Hydrolysis of Dichloroacetyl Chloride: This method involves the reaction of dichloroacetyl chloride with water.
  • Oxidation of 1,1-Dichloroacetone: This process uses nitric acid and air as oxidizing agents.
  • Catalytic Dechlorination: Trichloroacetic acid can be reduced using hydrogen over a palladium catalyst to yield 2,2-dichloroacetic acid .

The applications of 2,2-dichloroacetic acid are diverse:

  • Pharmaceuticals: It has been investigated for its potential use in cancer treatment due to its ability to affect metabolic pathways in tumor cells.
  • Laboratory Reagent: Used as a precipitant for macromolecules like proteins.
  • Industrial Uses: Employed in the synthesis of various chemical compounds and as an intermediate in organic synthesis .

Interaction studies involving 2,2-dichloroacetic acid have primarily focused on its metabolic pathways and toxicity:

  • Research indicates that it is metabolized primarily via oxidative dechlorination to glyoxylate and other metabolites such as oxalate and glycolate.
  • Toxicokinetic studies reveal significant retention in liver and muscle tissues following administration .
  • Its corrosive nature necessitates careful handling due to potential health hazards upon exposure .

Several compounds share structural similarities with 2,2-dichloroacetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Monochloroacetic AcidC₂H₃ClO₂Less acidic than dichloroacetic acid; one chlorine atom replaces one hydrogen atom.
Trichloroacetic AcidC₂HCl₃O₂More potent alkylating agent; three chlorine atoms replace hydrogen atoms.
Chloroacetic AcidC₂H₃ClO₂Similar structure; used in organic synthesis; less toxic than dichloro derivatives.

Uniqueness of 2,2-Dichloroacetic Acid

What sets 2,2-dichloroacetic acid apart from its analogs is its unique balance between reactivity and biological activity. Its ability to induce apoptosis selectively in cancer cells while also being a strong organic acid makes it a compound of significant interest in both industrial applications and medical research .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Dichloro(2-~13~C)acetic acid

Dates

Modify: 2024-04-14

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